METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step synthetic route. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or acetic acid . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds to METHYL 4-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE include other tetrahydropyrimidine derivatives and triazole-pyrimidine hybrids . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and potential therapeutic effects.
Properties
IUPAC Name |
methyl 4-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-12-17(19(25)27-3)18(22-20(30)21-12)13-4-5-14(15(10-13)26-2)29-11-16(24)23-6-8-28-9-7-23/h4-5,10,18H,6-9,11H2,1-3H3,(H2,21,22,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYAQZXPBDSTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(=O)N3CCOCC3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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